4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide
Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib. It is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4. Regorafenib N-oxide inhibits VEGFR2, Tie2, c-Kit, and B-RAF in vitro, as well as inhibits tumor growth in HT-29 and MDA-MB-231 mouse xenograft models when administered at a dose of 1 mg/kg.
Brand Name:
Vulcanchem
CAS No.:
835621-11-9
VCID:
VC0048770
InChI:
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)
SMILES:
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]
Molecular Formula:
C21H15ClF4N4O4
Molecular Weight:
498.8 g/mol
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide
CAS No.: 835621-11-9
Cat. No.: VC0048770
Molecular Formula: C21H15ClF4N4O4
Molecular Weight: 498.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib. It is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4. Regorafenib N-oxide inhibits VEGFR2, Tie2, c-Kit, and B-RAF in vitro, as well as inhibits tumor growth in HT-29 and MDA-MB-231 mouse xenograft models when administered at a dose of 1 mg/kg. |
|---|---|
| CAS No. | 835621-11-9 |
| Molecular Formula | C21H15ClF4N4O4 |
| Molecular Weight | 498.8 g/mol |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide |
| Standard InChI | InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32) |
| Standard InChI Key | NUCXNEKIESREQY-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
| Canonical SMILES | CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
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